molecular formula C21H15Cl2N3O7S B11522347 3-[({2,4-Dichloro-5-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid

3-[({2,4-Dichloro-5-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid

Cat. No.: B11522347
M. Wt: 524.3 g/mol
InChI Key: OOFPEJIPRSQRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2,4-DICHLORO-5-[(2-METHYL-5-NITROPHENYL)CARBAMOYL]BENZENESULFONAMIDO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as dichloro, nitro, carbamoyl, and benzenesulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{2,4-DICHLORO-5-[(2-METHYL-5-NITROPHENYL)CARBAMOYL]BENZENESULFONAMIDO}BENZOIC ACID typically involves multiple steps, starting with the nitration of 2,4-dichlorophenyl compounds. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction: Amines derived from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds formed through Suzuki–Miyaura coupling.

Scientific Research Applications

3-{2,4-DICHLORO-5-[(2-METHYL-5-NITROPHENYL)CARBAMOYL]BENZENESULFONAMIDO}BENZOIC ACID has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2,4-DICHLORO-5-[(2-METHYL-5-NITROPHENYL)CARBAMOYL]BENZENESULFONAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

    2,4-Dichloro-5-nitrophenyl derivatives: Share similar structural features and reactivity.

    Benzenesulfonamido compounds: Exhibit similar biological activities due to the presence of the sulfonamido group.

    Carbamoyl-substituted benzoic acids: Have comparable chemical properties and applications.

Uniqueness: 3-{2,4-DICHLORO-5-[(2-METHYL-5-NITROPHENYL)CARBAMOYL]BENZENESULFONAMIDO}BENZOIC ACID is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H15Cl2N3O7S

Molecular Weight

524.3 g/mol

IUPAC Name

3-[[2,4-dichloro-5-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid

InChI

InChI=1S/C21H15Cl2N3O7S/c1-11-5-6-14(26(30)31)8-18(11)24-20(27)15-9-19(17(23)10-16(15)22)34(32,33)25-13-4-2-3-12(7-13)21(28)29/h2-10,25H,1H3,(H,24,27)(H,28,29)

InChI Key

OOFPEJIPRSQRAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.